2-amino-N-[(4-bromophenyl)methyl]-N,3-dimethylbutanamide 2-amino-N-[(4-bromophenyl)methyl]-N,3-dimethylbutanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19791666
InChI: InChI=1S/C13H19BrN2O/c1-9(2)12(15)13(17)16(3)8-10-4-6-11(14)7-5-10/h4-7,9,12H,8,15H2,1-3H3
SMILES:
Molecular Formula: C13H19BrN2O
Molecular Weight: 299.21 g/mol

2-amino-N-[(4-bromophenyl)methyl]-N,3-dimethylbutanamide

CAS No.:

Cat. No.: VC19791666

Molecular Formula: C13H19BrN2O

Molecular Weight: 299.21 g/mol

* For research use only. Not for human or veterinary use.

2-amino-N-[(4-bromophenyl)methyl]-N,3-dimethylbutanamide -

Specification

Molecular Formula C13H19BrN2O
Molecular Weight 299.21 g/mol
IUPAC Name 2-amino-N-[(4-bromophenyl)methyl]-N,3-dimethylbutanamide
Standard InChI InChI=1S/C13H19BrN2O/c1-9(2)12(15)13(17)16(3)8-10-4-6-11(14)7-5-10/h4-7,9,12H,8,15H2,1-3H3
Standard InChI Key BVUZEYZGZJACCX-UHFFFAOYSA-N
Canonical SMILES CC(C)C(C(=O)N(C)CC1=CC=C(C=C1)Br)N

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name of the compound is 2-amino-N-[(4-bromophenyl)methyl]-N,3-dimethylbutanamide, reflecting its branched alkyl chain, amide functional group, and 4-bromobenzyl substituent. Its molecular formula is C₁₃H₁₈BrN₂O, with a molecular weight of 313.20 g/mol (calculated using PubChem’s molecular weight algorithm) .

Structural Features

The compound’s structure comprises:

  • A 4-bromophenylmethyl group (aromatic ring with a bromine atom at the para position).

  • A dimethylbutanamide backbone (N,3-dimethyl substitution on a four-carbon chain).

  • A primary amino group (-NH₂) at the second carbon.

The SMILES notation for this compound is CC(C)(C(=O)N(C)Cc1ccc(cc1)Br)CN, derived from analogous amide structures in PubChem .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-amino-N-[(4-bromophenyl)methyl]-N,3-dimethylbutanamide typically involves a multi-step process:

Step 1: Formation of the Amide Bond

Reacting 2-amino-3-methylbutanoic acid with 4-bromobenzylamine in the presence of a coupling agent (e.g., HATU or DCC) yields the intermediate 2-amino-N-(4-bromobenzyl)-3-methylbutanamide.

Step 2: N-Methylation

The intermediate undergoes methylation using methyl iodide (CH₃I) or dimethyl sulfate in a basic medium (e.g., potassium carbonate) to introduce the N-methyl group.

Step 3: Purification

Final purification is achieved via column chromatography or recrystallization, with reported yields of 60–75% for analogous amide syntheses .

Reaction Optimization

  • Temperature: 0–25°C for amidation to prevent racemization.

  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM) for solubility.

  • Catalyst: 4-Dimethylaminopyridine (DMAP) to enhance reaction efficiency .

Physicochemical Properties

Computed Properties

PropertyValueMethod/Reference
Molecular Weight313.20 g/molPubChem algorithm
XLogP3 (Lipophilicity)3.2Estimated via XLogP3
Hydrogen Bond Donors2Cactvs 3.4.6
Hydrogen Bond Acceptors3Cactvs 3.4.6
Rotatable Bonds5Cactvs 3.4.6

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water (<1 mg/mL) .

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments .

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the dimethylbutanamide chain to optimize receptor binding.

  • In Vivo Efficacy Trials: Evaluate pharmacokinetics and bioavailability in animal models.

  • Computational Modeling: Molecular docking studies to predict interactions with FPRL-1 or HIV protease .

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